![molecular formula C7H21N3OSi B11756940 (2-Aminoethyl)[2-(propylamino)ethyl]amine; silanone](/img/structure/B11756940.png)
(2-Aminoethyl)[2-(propylamino)ethyl]amine; silanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Aminoethyl)[2-(propylamino)ethyl]amine; silanone is a compound that features both amine and silanone functional groups This unique combination of functional groups makes it an interesting subject for research in various fields, including chemistry, biology, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)[2-(propylamino)ethyl]amine; silanone typically involves the reaction of 2-aminoethylamine with 2-(propylamino)ethylamine in the presence of a silanone precursor. The reaction conditions often include a solvent such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature and monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is formed.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Aminoethyl)[2-(propylamino)ethyl]amine; silanone undergoes various types of chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The silanone group can be reduced to form silanol or silane derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides, with reaction conditions tailored to the specific substitution desired.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives from oxidation, silanol or silane derivatives from reduction, and various substituted amines from nucleophilic substitution reactions.
Applications De Recherche Scientifique
(2-Aminoethyl)[2-(propylamino)ethyl]amine; silanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s amine groups allow it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein interactions.
Medicine: Its unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (2-Aminoethyl)[2-(propylamino)ethyl]amine; silanone involves its interaction with molecular targets through its amine and silanone functional groups. The amine groups can form hydrogen bonds and ionic interactions with biological molecules, while the silanone group can participate in covalent bonding and redox reactions. These interactions allow the compound to modulate enzyme activity, receptor function, and other biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2-aminoethyl)amine: This compound has three amine groups and is used in coordination chemistry and as a crosslinking agent.
Diethylenetriamine: Similar to (2-Aminoethyl)[2-(propylamino)ethyl]amine; silanone, it has multiple amine groups and is used in the synthesis of polymers and as a chelating agent.
Uniqueness
This compound is unique due to the presence of both amine and silanone functional groups, which allows for a broader range of chemical reactions and applications compared to compounds with only amine groups. This dual functionality makes it a versatile compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C7H21N3OSi |
|---|---|
Poids moléculaire |
191.35 g/mol |
Nom IUPAC |
oxosilane;N'-[2-(propylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C7H19N3.H2OSi/c1-2-4-9-6-7-10-5-3-8;1-2/h9-10H,2-8H2,1H3;2H2 |
Clé InChI |
VLTNBAWJMOOTTQ-UHFFFAOYSA-N |
SMILES canonique |
CCCNCCNCCN.O=[SiH2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-4-chlorodibenzo[b,d]furan](/img/structure/B11756865.png)
![Racemic-(1S,3S,4S)-2-(Tert-Butoxycarbonyl)-5,5-Difluoro-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid](/img/structure/B11756869.png)
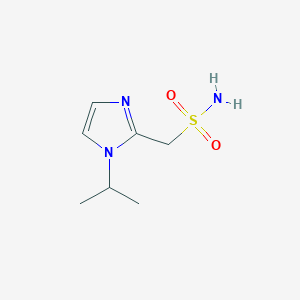
![3-(Piperidin-4-yl)-3-azabicyclo[3.2.1]octane](/img/structure/B11756884.png)
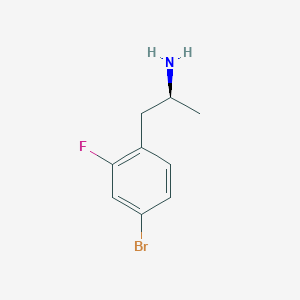

![[(2,3-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756913.png)
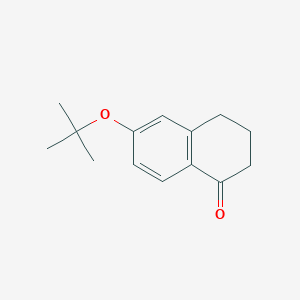

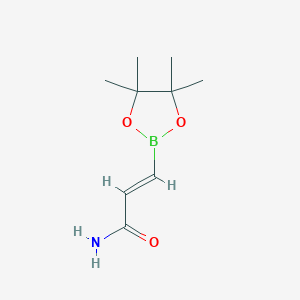
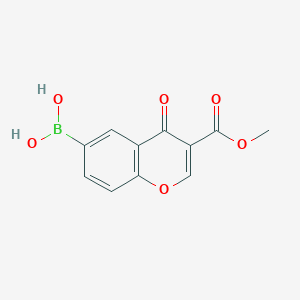
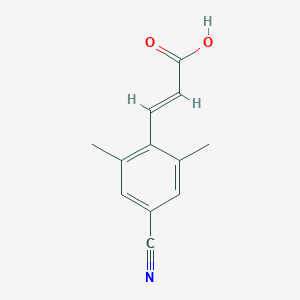

![(7-Methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid](/img/structure/B11756960.png)
